molecular formula C4H9Cl3OSi B8609114 Trichloro(butyloxy)silane

Trichloro(butyloxy)silane

Cat. No. B8609114
M. Wt: 207.55 g/mol
InChI Key: SZZPLIQXDJWGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08008521B2

Procedure details

On the other hand, 14.8 g (0.2 moles) of n-butanol was used in place of methanol as used in Example 3(b) and was reacted with 34.0 g of tetrachlorosilane in the same manner as in Example 3(b). There was thus obtained a solution of n-butoxytrichlorosilane.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Cl:6][Si:7](Cl)([Cl:9])[Cl:8]>>[CH2:1]([O:5][Si:7]([Cl:9])([Cl:8])[Cl:6])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)O[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.